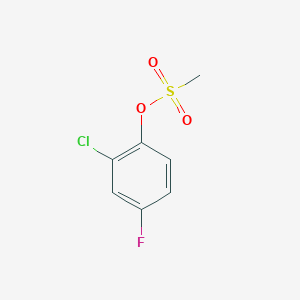![molecular formula C15H20N4O B8484046 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine](/img/structure/B8484046.png)
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine
Descripción general
Descripción
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine is a synthetic organic compound that features both azido and piperidine functional groups. Compounds containing azido groups are often used in click chemistry and other applications due to their reactivity. Piperidine is a common structural motif in many pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine typically involves the following steps:
Formation of the chroman ring: This can be achieved through cyclization reactions involving phenolic compounds.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide.
Attachment of the piperidine ring: This step may involve reductive amination or other coupling reactions to attach the piperidine moiety to the chroman ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: May be used as a probe or tag in biochemical assays.
Industry: Could be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine would depend on its specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. In biological systems, the compound could interact with specific molecular targets, potentially affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Azido-benzyl)-piperidine: Similar structure but with a benzyl group instead of a chroman ring.
1-(4-Azido-phenyl)-piperidine: Similar structure but with a phenyl group instead of a chroman ring.
Uniqueness
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine is unique due to the presence of both the chroman ring and the azido group, which may confer specific reactivity and biological activity not seen in simpler analogs.
Propiedades
Fórmula molecular |
C15H20N4O |
|---|---|
Peso molecular |
272.35 g/mol |
Nombre IUPAC |
1-[(4-azido-3,4-dihydro-2H-chromen-8-yl)methyl]piperidine |
InChI |
InChI=1S/C15H20N4O/c16-18-17-14-7-10-20-15-12(5-4-6-13(14)15)11-19-8-2-1-3-9-19/h4-6,14H,1-3,7-11H2 |
Clave InChI |
UGAQDGJBPQQWCA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C3C(=CC=C2)C(CCO3)N=[N+]=[N-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8483995.png)




![2-Oxabicyclo[2.2.2]octane, 3-butyl-1,5-dimethyl-](/img/structure/B8484034.png)



